molecular formula C6H8O4 B020536 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- CAS No. 28564-83-2

4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-

Cat. No.: B020536
CAS No.: 28564-83-2
M. Wt: 144.12 g/mol
InChI Key: VOLMSPGWNYJHQQ-UHFFFAOYSA-N
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Description

4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- is a cyclic ketone derivative with a pyranone core, hydroxyl groups at positions 3 and 5, and a methyl group at position 4. This compound is widely identified in plant extracts via GC-MS analysis, with reported abundances ranging from 0.02% to 19.68% depending on the source and extraction method . It is pharmacologically significant, demonstrating antioxidant , anti-inflammatory , antimicrobial , and antidiabetic properties . Notably, it exhibits strong free radical scavenging activity via DPPH assays and has been isolated from species such as Vitex negundo, Pavetta crassicaulis, and Moringa oleifera .

Properties

IUPAC Name

3,5-dihydroxy-6-methyl-2,3-dihydropyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-3-5(8)6(9)4(7)2-10-3/h4,7-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLMSPGWNYJHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(CO1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00880920
Record name 4h-pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-
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Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28564-83-2
Record name 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
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Record name 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
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Record name 4h-pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-
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Record name 3,5-dihydroxy-6-methyl-2H-pyran-4(3H)-one
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Record name 2,3-DIHYDRO-3,5-DIHYDROXY-6-METHYL-4H-PYRAN-4-ONE
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Mechanism of Action

Biological Activity

4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-, commonly referred to as DDMP (2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one), is a compound of significant interest due to its various biological activities. It is primarily recognized for its antioxidant properties and its presence in several food products and natural sources. This article explores the biological activity of DDMP, including its antioxidant effects, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of DDMP can be represented as follows:

C6H8O5\text{C}_6\text{H}_8\text{O}_5

This structure is pivotal in understanding its interactions and biological functions.

Antioxidant Activity

DDMP has been identified as a strong antioxidant within various chemical contexts. Research indicates that it plays a crucial role in the Maillard reaction products, particularly in glucose-histidine systems. The antioxidant activity of DDMP is attributed to its ability to scavenge free radicals and inhibit oxidative stress in biological systems.

Key Findings:

  • Free Radical Scavenging : Studies have demonstrated that DDMP effectively scavenges free radicals, contributing to its antioxidant capacity .
  • Protective Effects : In vitro studies suggest that DDMP can protect cellular components from oxidative damage, which is essential in preventing various diseases linked to oxidative stress .

Pharmacological Activities

DDMP has shown potential in several pharmacological areas:

  • Antimicrobial Properties : Research highlights the antimicrobial effects of DDMP against various pathogens. Its incorporation into food products may enhance food safety by reducing microbial load .
  • Anti-inflammatory Effects : Preliminary studies indicate that DDMP may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
  • Neuroprotective Effects : There is growing interest in the neuroprotective potential of DDMP, particularly regarding its ability to mitigate neurodegeneration .

Case Studies

Several case studies illustrate the biological activity of DDMP:

Case Study 1: Antioxidant Capacity in Food Products

A study evaluated the antioxidant capacity of DDMP in prunes and found that it significantly contributed to the overall antioxidant profile of the fruit. The findings suggest that incorporating foods rich in DDMP can enhance dietary antioxidant intake .

Case Study 2: Antimicrobial Activity

Research involving the application of DDMP in food preservation demonstrated its effectiveness against common foodborne pathogens. The study concluded that DDMP could be used as a natural preservative due to its antimicrobial properties .

Comparative Analysis of Biological Activities

Activity TypeDescriptionReference
AntioxidantStrong free radical scavenger; protects against oxidative stress
AntimicrobialEffective against various pathogens
Anti-inflammatoryPotential to reduce inflammation
NeuroprotectiveMay protect against neurodegeneration

Scientific Research Applications

Antioxidant Properties

DDMP is known for its antioxidant capabilities , primarily derived from its formation during the Maillard reaction. Research has shown that DDMP can scavenge free radicals effectively. A study evaluated various derivatives of DDMP and found that the presence of hydroxyl groups significantly enhances its antioxidant activity. The unstable enol structure of DDMP plays a crucial role in its ability to reduce oxidative stress by scavenging radicals like ABTS˙+, DPPH, and galvinoxyl radicals .

Food Chemistry

In food science, DDMP is recognized as a volatile product of the Maillard reaction , which occurs during cooking and processing of foods. Its formation contributes to the flavor and color of various cooked foods. The compound's antioxidant properties also help in preserving food quality by preventing oxidative degradation .

Pharmacological Potential

Recent studies have indicated that DDMP exhibits antidiabetic effects . It has been shown to influence glucose metabolism positively in diabetic models, suggesting potential therapeutic applications for managing diabetes . The compound's interaction with biological systems highlights its importance in developing functional foods or nutraceuticals aimed at improving health outcomes.

DNA Interaction Studies

DDMP has been identified as a DNA strand-breaking agent , exhibiting dose- and time-dependent activity on DNA at physiological pH levels . This property raises questions about its safety in food products but also opens avenues for research into its potential use in targeted drug delivery systems or cancer therapies.

Case Studies

StudyFocus AreaFindings
Finneran et al., 2021Antioxidant ActivityDemonstrated that hydroxyl groups enhance antioxidant properties; DDMP effectively scavenges free radicals .
Dharmaratne et al., 2002Antidiabetic EffectsShowed that DDMP influences glucose metabolism positively in diabetic rats .
Chemical InvestigationsFood ChemistryIdentified DDMP as a key flavor compound formed during the Maillard reaction; contributes to food preservation .

Comparison with Similar Compounds

Antioxidant Activity

  • 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- : Exhibits DPPH radical scavenging activity comparable to ascorbic acid (23.21 mg/100 AEAC in Vitex negundo extracts) .
  • Quercetin: A flavonoid with potent antioxidant effects but lower abundance in crude extracts (often <5%) .

Antimicrobial and Antiparasitic Effects

  • The target compound shows efficacy against oral pathogens (Streptococcus mutans) and Eimeria stiedae oocysts in rabbits , whereas n-hexadecanoic acid primarily targets bacteria via membrane disruption .

Antidiabetic Potential

  • In Irvingia gabonensis extracts, the compound demonstrated strong molecular docking scores (-5.0 to -6.2 kcal/mol) against α-amylase and α-glucosidase, outperforming propanamide and catechol .

Abundance in Natural Sources

Compound Abundance Range (%) Key Plant Sources
4H-Pyran-4-one derivative 0.02 – 19.68 Vitex negundo, Moringa oleifera, Pavetta crassicaulis
N-Hexadecanoic acid 8.48 – 15.78 Synsepalum dulcificum, Vitex negundo
Phytol 0.03 – 19.67 Vitex negundo, Moringa oleifera
5-Hydroxymethylfurfural 4.22 – 8.27 Anthocleista nobilis, Allium wakegi

Toxicity and Limitations

Unlike quercetin and naringenin , 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- exhibits mutagenicity in Ames tests , necessitating caution in therapeutic applications. However, it lacks cytotoxicity in most assays .

Preparation Methods

Acetylation of D-Glucose

Protecting hydroxyl groups during synthesis improves DDMP stability. D-glucose pentaacetate , synthesized via acetylation with acetic anhydride and sodium acetate in toluene, serves as a precursor. Reaction conditions (5–10 mol acetic anhydride per mol glucose, reflux for 30 minutes) yield 75% pure pentaacetate, which is hydrolyzed under acidic conditions to regenerate free hydroxyl groups.

Hydroxyl Group Protection in DDMP

Introducing levulinyl esters or acetyl groups to DDMP’s hydroxyls mitigates degradation during purification. For instance, protecting the C3 and C5 hydroxyls with tert-butyldimethylsilyl (TBDMS) groups increases isolated yields by 12% compared to unprotected DDMP.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialReagents/ConditionsYieldPuritySource
Maillard ReactionD-glucosePyrrolidine, acetic acid, 75°C, 40 h16.5%>98%
Maltose DegradationMaltoseL-alanine, 130°C, pH 5~18%95%
OxidationTetrahydro-pyranNaHSO3, KBr, 20°C, 4 h24%90%
Acetylation/HydrolysisD-glucoseAcetic anhydride, NaOAc, toluene, reflux75%*98%

*Yield for pentaacetate intermediate.

Mechanistic Insights

Maillard Reaction Pathway

  • Schiff Base Formation : D-glucose reacts with pyrrolidine to form an N-glycoside.

  • Amadori Rearrangement : Acid catalysis converts the glycoside to a 1-amino-1-deoxyketose.

  • Enolization and Cyclization : The ketose undergoes enolization, followed by 6-endo-dig cyclization to form DDMP’s pyranone core.

Role of Enol Tautomers

The enol tautomer of DDMP (stabilized by intramolecular hydrogen bonding) is critical for its antioxidant activity. Protecting the enol hydroxyl reduces radical scavenging capacity by 40%, as shown in ABTS˙+ assays.

Industrial and Practical Considerations

  • Scalability : Maillard-based methods face challenges in scaling due to low yields (<20%) and complex purification.

  • Byproduct Management : Co-products like 3-deoxyglucosone and HMF require separation via ion-exchange chromatography.

  • Solvent Selection : Ethanol and dichloromethane are preferred for their low boiling points and compatibility with DDMP’s polarity .

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for structural characterization of 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-?

Answer:
The compound can be characterized using:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm hydroxyl, methyl, and pyranone ring protons/carbons. For example, intramolecular hydrogen bonds observed via X-ray crystallography (e.g., π–π interactions at 3.5692 Å) support structural stability .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Use DB-5 (30 m × 0.25 mm × 0.25 μm) with a temperature program of 60°C (1 min) → 5°C/min → 210°C → 10°C/min → 280°C (15 min), yielding a retention index (RI) of 1149 . Polar columns like DB-Wax (RI 2240) are optimal for distinguishing isomers .

Advanced: How can discrepancies in gas chromatography retention indices (RIs) across studies be resolved?

Answer:
Variations in RIs arise from differences in column polarity, temperature programs, and carrier gas flow rates. For example:

  • Non-polar columns (DB-5): Moon et al. (2006) reported RI 1149 using a 30 m column with He carrier gas .
  • Polar columns (DB-Wax): Krings et al. (2006) observed RI 2240 due to stronger interactions with hydroxyl groups .
    Methodological recommendations:
  • Standardize temperature programs (e.g., 45°C for 5 min → 5°C/min → 240°C for polar phases).
  • Use retention index markers (e.g., n-alkanes) for calibration.
  • Compare data against NIST’s GC databases to validate conditions .

Basic: What natural sources and extraction methods yield this compound?

Answer:

  • Natural sources: Found in Gmelina arborea (n-hexane fraction) and Terminalia bellirica aqueous methanol extracts .
  • Extraction: Use Soxhlet extraction with non-polar solvents (n-hexane) for lipophilic fractions or methanol-water mixtures for polar metabolites. Confirm presence via GC-MS using RI 1149 (DB-5) or 2240 (DB-Wax) .

Advanced: What experimental designs are used to evaluate its antioxidant and antitumor activities?

Answer:

  • Antioxidant assays:
    • DPPH radical scavenging: Measure absorbance at 517 nm after reaction with the compound (reference: Takara et al., 2007) .
    • FRAP assay: Quantify Fe³⁺ reduction to Fe²⁺ using a UV-Vis spectrophotometer.
  • Antitumor activity:
    • MTT assay: Test cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7).
    • Mechanistic studies: Use flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation via fluorescent probes (e.g., DCFH-DA) .

Advanced: How can derivatives of this compound be synthesized for structure-activity relationship (SAR) studies?

Answer:

  • Multicomponent reactions (MCRs): React with aldehydes and cyanacetamide in ethanol/HCl under reflux (150°C) to form pyrrolo-pyrimidinones. Monitor intermediates via TLC .
  • Functionalization: Introduce methyl or hydroxyl groups at positions 2, 3, or 6 using regioselective catalysts (e.g., Pd/C for hydrogenation) .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization .

Basic: What challenges arise during purification, and how are they addressed?

Answer:

  • Challenge: Co-elution with structurally similar compounds (e.g., dihydroxy maltol isomers).
  • Solutions:
    • HPLC: Use a C18 column (5 μm, 250 × 4.6 mm) with isocratic elution (water:acetonitrile, 85:15) at 1 mL/min .
    • Crystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) to exploit hydrogen-bonding interactions .

Advanced: How do structural modifications impact bioactivity?

Answer:

  • Hydroxyl groups: Removal of 3-OH reduces antioxidant activity (DPPH IC50 increases from 12 μM to >50 μM) .
  • Methyl substitution: 6-Methyl enhances lipophilicity, improving cell membrane penetration (e.g., antitumor IC50 of 8 μM vs. 25 μM for non-methylated analogs) .
  • Pyranone ring saturation: Dihydro forms (2,3-dihydro) exhibit higher stability in physiological pH compared to unsaturated analogs .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-
Reactant of Route 2
4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-

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